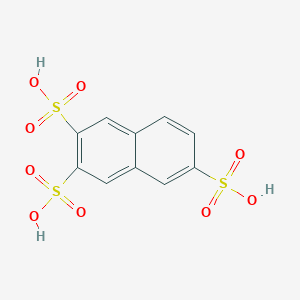

Naphthalene-2,3,6-trisulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

145851-17-8 |

|---|---|

Molecular Formula |

C10H8O9S3 |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

naphthalene-2,3,6-trisulfonic acid |

InChI |

InChI=1S/C10H8O9S3/c11-20(12,13)8-2-1-6-4-9(21(14,15)16)10(22(17,18)19)5-7(6)3-8/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19) |

InChI Key |

FAMAGPXMXMUBMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=CC(=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for Naphthalene 2,3,6 Trisulfonic Acid

Direct Sulfonation Approaches to Naphthalene-2,3,6-trisulfonic Acid

Direct sulfonation involves the reaction of naphthalene (B1677914) with a sulfonating agent, such as concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid), to introduce multiple sulfonic acid groups onto the aromatic ring. nbinno.com This process is a classic example of electrophilic aromatic substitution. askfilo.com However, achieving a high yield of a single, specific trisulfonated isomer like the 2,3,6-variant through direct sulfonation is challenging due to the formation of a complex mixture of isomers. google.comprepchem.com

Regioselectivity Control in Multi-Sulfonation Reactions

The position of sulfonation on the naphthalene ring is governed by both kinetic and thermodynamic factors. stackexchange.comquora.com The initial sulfonation of naphthalene is highly sensitive to temperature. researchgate.net

Kinetic Control: At lower temperatures (below 120°C), the reaction is under kinetic control, favoring the formation of naphthalene-1-sulfonic acid (alpha-product) because the transition state leading to this isomer has a lower activation energy. stackexchange.comquora.comresearchgate.net The attack at the alpha (1) position results in a more resonance-stabilized carbocation intermediate. stackexchange.com

Thermodynamic Control: At higher temperatures (typically above 150°C), the reaction becomes reversible and is under thermodynamic control. shokubai.orgstackexchange.com This condition favors the formation of the more stable naphthalene-2-sulfonic acid (beta-product). stackexchange.comquora.com The 2-isomer is sterically less hindered than the 1-isomer, where there is an unfavorable interaction with the hydrogen atom at the 8-position. stackexchange.com

| Factor | Effect on Naphthalene Sulfonation |

| Temperature | Low temperature (~80°C) favors the kinetically controlled 1-sulfonic acid; high temperature (>160°C) favors the thermodynamically stable 2-sulfonic acid. stackexchange.comquora.com |

| Reaction Time | Longer reaction times at high temperatures allow for equilibration, leading to the thermodynamic product. stackexchange.com |

| Sulfonating Agent | Stronger agents like oleum (H₂SO₄·SO₃) are required for di- and trisulfonation. google.com |

| Existing Substituents | Sulfonic acid groups are deactivating and generally meta-directing, influencing the position of further sulfonation. |

Mechanistic Investigations of Sulfonation Processes

The sulfonation of naphthalene proceeds via an electrophilic aromatic substitution (EAS) mechanism. askfilo.com The key steps are:

Generation of the Electrophile: In concentrated sulfuric acid or oleum, the active electrophile is typically sulfur trioxide (SO₃) or its protonated form, SO₃H⁺. askfilo.com

Electrophilic Attack: The π-electron system of the naphthalene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. askfilo.com The stability of this intermediate dictates the position of the attack (alpha vs. beta). stackexchange.com

Deprotonation: A base in the mixture, such as HSO₄⁻, removes a proton from the carbon atom bearing the new sulfonic acid group, restoring the aromaticity of the naphthalene ring. askfilo.com

This process is reversible, a characteristic that distinguishes it from many other EAS reactions. stackexchange.com The reverse reaction, desulfonation, is favored by high temperatures and lower acid concentrations (e.g., in the presence of steam or dilute acid). stackexchange.commdpi.com This reversibility is key to thermodynamic control, allowing less stable isomers to revert to the starting material and eventually form the most stable product. stackexchange.com

Multi-Step Synthesis Pathways from Precursors

Due to the difficulty in controlling regioselectivity in direct, multi-sulfonation reactions, multi-step pathways are often employed to synthesize specific isomers like this compound. These routes offer greater control by building the molecule sequentially.

Strategic Selection of Starting Materials and Sequential Functionalization

A common strategy is to start with a naphthalene derivative that already possesses one or more sulfonic acid groups in the desired positions. For instance, starting with naphthalene-2-sulfonic acid or naphthalene-2,6-disulfonic acid can direct subsequent sulfonation reactions to specific locations on the ring. wikipedia.orggoogle.com The synthesis of 2-naphthylamine-3,6,8-trisulfonic acid, for example, begins with the sulfonation of 2-naphthol, which yields a mixture of disulfonic acids that are then separated and further functionalized. google.com This highlights the principle of using a pre-functionalized starting material to guide the synthesis toward a specific polysubstituted product.

Derivatization from Related Naphthalenesulfonic Acids

Synthesizing this compound can be achieved by the controlled sulfonation of a strategically chosen naphthalenedisulfonic acid. A plausible pathway involves the sulfonation of naphthalene-2,6-disulfonic acid or naphthalene-2,7-disulfonic acid. google.com For example, naphthalene can be sulfonated with sulfuric acid monohydrate at high temperatures (135-175°C) to produce a mixture of naphthalene-2,6- and -2,7-disulfonic acids. google.com Isolating one of these isomers, such as naphthalene-2,6-disulfonic acid, and subjecting it to further sulfonation under forcing conditions with a strong sulfonating agent like oleum, would be a logical approach to introduce a third sulfonic acid group, potentially at the 3-position.

| Precursor Compound | Potential Next Step for 2,3,6-Trisulfonic Acid Synthesis | Rationale |

| Naphthalene-2-sulfonic acid wikipedia.org | Disulfonation with oleum | The existing 2-sulfonic group directs incoming groups, though a mixture of products is likely. |

| Naphthalene-2,6-disulfonic acid google.com | Further sulfonation with oleum at high temperature | The 2- and 6- positions are occupied, potentially directing the third group to an adjacent position like 3 or 7. |

| Naphthalene-2,7-disulfonic acid google.com | Further sulfonation with oleum at high temperature | Similar to the 2,6-isomer, this precursor limits the available positions for subsequent sulfonation. |

Green Chemistry Principles in Synthetic Route Design and Optimization

The traditional sulfonation of naphthalene often involves harsh conditions, including high temperatures and the use of large excesses of sulfuric acid and oleum, which generates significant acidic waste. Applying the principles of green chemistry aims to mitigate these environmental and efficiency issues. msu.edu

Prevention: The primary goal is to prevent waste rather than treat it afterward. msu.edu Optimizing reactions to maximize the yield of the desired 2,3,6-isomer and minimize the formation of other isomers is a key aspect of waste prevention.

Less Hazardous Chemical Synthesis: Research into alternative sulfonating agents that are less corrosive or catalytic systems that reduce the amount of acid needed would align with this principle.

Designing for Energy Efficiency: Sulfonation reactions are often energy-intensive due to the high temperatures required for thermodynamic control and isomer rearrangement. shokubai.orgprepchem.com Developing catalytic methods that could proceed under milder conditions would lead to significant energy savings. nih.gov

Catalysis: Using catalytic reagents in place of stoichiometric ones can improve reaction rates and reduce waste. msu.edu While not yet standard for this specific synthesis, research into solid acid catalysts or other catalytic systems could provide a greener alternative to large volumes of sulfuric acid.

Safer Solvents and Auxiliaries: The ideal sulfonation would be solvent-free, using the minimum required amount of sulfonating agent. nih.gov Where solvents are necessary, exploring greener options than traditional organic solvents is preferred. researchgate.net

By focusing on these principles, the synthesis of this compound can be redesigned to be more sustainable, efficient, and environmentally responsible.

Development of Sustainable and Solvent-Conscious Methodologies

The traditional sulfonation of naphthalene and its derivatives often employs a large excess of concentrated sulfuric acid or oleum (fuming sulfuric acid), which acts as both reactant and solvent. While effective, this approach generates significant quantities of spent acid, posing a considerable environmental and economic challenge. Modern synthetic methodologies are increasingly focused on developing more sustainable and solvent-conscious processes.

Key Developments in Sustainable Sulfonation:

Sulfur Trioxide in Liquid Sulfur Dioxide: One of the most promising sustainable alternatives is the use of sulfur trioxide (SO₃) as the sulfonating agent in liquid sulfur dioxide (SO₂) as a solvent. This method offers several advantages:

Reduced Waste: Liquid SO₂ is an excellent solvent for this reaction and can be easily recovered and recycled due to its low boiling point (-10 °C). This dramatically reduces the volume of acidic waste generated compared to conventional methods. researchgate.netrscspecialitychemicals.org.uk

Improved Efficiency: Sulfonations with SO₃ in liquid SO₂ can lead to better atom efficiency and lower E-factor values (a measure of waste produced per unit of product). researchgate.netrscspecialitychemicals.org.uk

Milder Conditions: These reactions can often be carried out at lower temperatures, reducing energy consumption and potentially improving selectivity.

Solvent-Free Approaches: Research into solvent-free reaction conditions is a major goal in green chemistry. For sulfonation, this can involve using a minimal amount of the sulfonating agent or employing solid-supported catalysts. For instance, silica-supported catalysts like silica sulfuric acid have been shown to be effective for the sulfonation of aromatic compounds under mild, solvent-free conditions. researchgate.net These catalysts can often be recovered and reused, further enhancing the sustainability of the process. researchgate.net

Ionic Liquids as Solvents: Ionic liquids are salts that are liquid at low temperatures and have negligible vapor pressure. They are being explored as recyclable solvents for a variety of chemical reactions, including sulfonation. The use of ionic liquids can facilitate product separation and catalyst recycling, offering a greener alternative to traditional volatile organic solvents.

The application of these methodologies to the synthesis of this compound would significantly reduce its environmental footprint by minimizing solvent use and waste generation.

Atom Economy and Waste Reduction in Production

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The goal is to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

C₁₀H₈ + 3 H₂SO₄ → C₁₀H₅(SO₃H)₃ + 3 H₂O

Theoretical Atom Economy Calculation:

To assess the atom economy of this process, we can use the following formula:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Naphthalene | C₁₀H₈ | 128.17 |

| Sulfuric Acid | H₂SO₄ | 98.08 |

| This compound | C₁₀H₈O₉S₃ | 368.37 |

| Water | H₂O | 18.02 |

Calculation:

Molecular Weight of Desired Product: 368.37 g/mol

Sum of Molecular Weights of Reactants: 128.17 g/mol (Naphthalene) + 3 * 98.08 g/mol (Sulfuric Acid) = 422.41 g/mol

Percent Atom Economy: (368.37 / 422.41) * 100 ≈ 87.2%

This calculation shows a relatively high theoretical atom economy. However, in practice, traditional sulfonation processes often use a large excess of sulfuric acid, which significantly lowers the actual atom economy and generates substantial waste.

Strategies for Waste Reduction:

Recycling of Spent Sulfuric Acid: The primary waste stream in sulfonation is the spent sulfuric acid, which is diluted by the water formed during the reaction. Instead of neutralization and disposal, which creates large quantities of inorganic salts, recycling the spent acid is a more sustainable approach. This can be achieved through processes like rectification (distillation) to reconcentrate the acid for reuse. prepchem.com

Use of Stoichiometric Reagents: Methodologies that allow for the use of stoichiometric or near-stoichiometric amounts of the sulfonating agent, such as the SO₃/liquid SO₂ system, drastically reduce the amount of unreacted reagent that needs to be treated or disposed of.

Waste Valorization: In some cases, byproducts from the sulfonation process can be utilized in other applications. For example, the sodium sulfate (B86663) generated from the neutralization of spent acid can be used in the detergent and paper industries.

By implementing these sustainable methodologies and waste reduction strategies, the production of this compound, and other naphthalenesulfonic acids, can be made significantly more environmentally friendly and economically viable.

Advanced Spectroscopic and Crystallographic Characterization of Naphthalene 2,3,6 Trisulfonic Acid and Its Conjugates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. For Naphthalene-2,3,6-trisulfonic acid, ¹H (proton) and ¹³C (carbon-13) NMR would provide definitive evidence for the substitution pattern on the naphthalene (B1677914) core.

In ¹H NMR, the number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) reveal the connectivity of the hydrogen atoms. The aromatic region of the spectrum is of primary interest. The parent naphthalene molecule displays two distinct signals for its α- and β-protons. hmdb.ca Upon substitution with three electron-withdrawing sulfonic acid groups (-SO₃H) at the 2, 3, and 6 positions, the remaining protons on the aromatic rings are expected to experience a significant downfield shift (to higher ppm values) due to deshielding effects.

The predicted ¹H NMR spectrum for this compound would show four distinct signals in the aromatic region, each corresponding to the protons at the H-1, H-4, H-5, H-7, and H-8 positions. The proton on the same ring as two sulfonate groups (H-1 and H-4) would be most significantly deshielded.

Predicted ¹H NMR Data for this compound This table is predictive and based on data from related compounds like disodium (B8443419) 2,6-naphthalenedisulfonate. chemicalbook.com

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-1 | ~8.5 - 8.8 | Doublet |

| H-4 | ~8.1 - 8.4 | Singlet or fine doublet |

| H-5 | ~8.0 - 8.3 | Doublet |

| H-7 | ~7.9 - 8.2 | Doublet of doublets |

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms directly attached to the electron-withdrawing sulfonic acid groups (C-2, C-3, C-6) would show significant downfield shifts. The remaining carbon signals would also be affected, allowing for a complete assignment of the carbon framework.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms and molecules in the solid state. This technique would provide precise bond lengths, bond angles, and intermolecular interactions for this compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

For this compound, the spectra would be dominated by the features of the sulfonic acid group and the substituted naphthalene ring. The sulfonic acid group (-SO₃H) gives rise to several strong and characteristic absorption bands in the IR spectrum.

Characteristic Vibrational Frequencies for this compound This table is based on general values for sulfonic acids and data for naphthalene. nasa.govresearchgate.netnist.govchemicalbook.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) |

|---|---|---|

| O-H stretch (sulfonic acid) | 3000 - 2800 (broad) | Strong |

| Aromatic C-H stretch | 3100 - 3000 | Medium-Weak |

| S=O asymmetric stretch | 1250 - 1160 | Very Strong |

| S=O symmetric stretch | 1080 - 1030 | Very Strong |

| S-O stretch | 700 - 610 | Strong |

| Naphthalene ring C=C stretches | 1600 - 1450 | Medium |

The IR spectrum of the parent naphthalene shows characteristic C-H stretching vibrations around 3050 cm⁻¹ and ring C-C stretching modes between 1700 and 1500 cm⁻¹. nasa.gov In this compound, these peaks would still be present but may be shifted due to the electronic effects of the substituents. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the naphthalene core, which are often strong in Raman scattering.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides information about the electronic transitions within a molecule. UV-Visible (UV-Vis) absorption spectroscopy measures the wavelengths of light absorbed by the molecule as electrons are promoted to higher energy levels.

The parent naphthalene molecule exhibits characteristic absorption bands in the UV region, which are attributed to π-π* transitions of the aromatic system. nih.govomlc.org The two lowest-lying transitions are designated as ¹Lₐ and ¹Lₑ. The introduction of sulfonic acid groups, which act as auxochromes, is expected to cause a bathochromic shift (red shift) of these absorption maxima to longer wavelengths and may also increase the intensity of the absorption bands (hyperchromic effect).

Fluorescence spectroscopy measures the light emitted as the molecule returns from an excited electronic state to the ground state. Naphthalene is known to be fluorescent, with an emission maximum in the UV region. omlc.org The fluorescence properties of this compound and its conjugates are highly dependent on their environment. The position and intensity of the emission peak can be influenced by solvent polarity and the presence of quenchers. Studies on other naphthalene sulfonic acids have shown that they are often fluorescent and their quantum yields can be enhanced by inclusion in host molecules like cyclodextrins. nih.gov

Spectroscopic Data for Naphthalene in Cyclohexane omlc.org

| Technique | Wavelength (nm) | Details |

|---|---|---|

| Absorption Maxima | ~266, 275, 286 | π-π* transitions |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places), HRMS can distinguish between molecules with the same nominal mass but different chemical formulas.

For this compound (C₁₀H₈O₉S₃), HRMS would be used to confirm its molecular weight. Using negative-ion mode electrospray ionization (ESI), the molecule would likely be observed as the deprotonated ion [M-H]⁻ or multiply charged ions like [M-2H]²⁻ or [M-3H]³⁻ due to the presence of the acidic protons. The experimentally measured mass would be compared to the calculated exact mass to confirm the molecular formula. This technique is also invaluable for analyzing conjugates, such as those formed by labeling glycans with aminonaphthalene trisulfonic acid derivatives, where the high mass accuracy allows for confident identification of the resulting biomolecule. nih.govresearchgate.net

Calculated Mass Data for this compound

| Formula | Ion | Calculated Exact Mass |

|---|---|---|

| C₁₀H₈O₉S₃ | [M] | 367.9330 |

| C₁₀H₇O₉S₃⁻ | [M-H]⁻ | 366.9258 |

Theoretical and Computational Chemistry of Naphthalene 2,3,6 Trisulfonic Acid

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool for elucidating the electronic structure and predicting the reactivity of molecules. For Naphthalene-2,3,6-trisulfonic acid, DFT calculations would provide fundamental insights into its chemical behavior. These calculations involve solving approximations of the Schrödinger equation to determine the electron density distribution, from which numerous properties can be derived.

Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For instance, DFT studies on the parent naphthalene (B1677914) molecule have been used to calculate its HOMO-LUMO gap, providing a baseline for understanding how the addition of sulfonate groups alters its electronic properties. chemsrc.com

Furthermore, DFT can generate electrostatic potential maps, which visualize the charge distribution across the molecule. In the case of this compound, these maps would highlight the electron-rich regions around the oxygen atoms of the sulfonate groups and the relatively electron-poorer aromatic ring system, offering predictions for sites susceptible to electrophilic or nucleophilic attack.

Table 1: Conceptual DFT-Calculated Electronic Properties for Naphthalene Derivatives (Note: This table is illustrative, based on typical findings for naphthalene compounds, as specific data for this compound is not available.)

| Property | Description | Predicted Trend for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Lowered compared to naphthalene due to electron-withdrawing sulfonate groups. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Significantly lowered, increasing susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Likely reduced, suggesting increased reactivity compared to naphthalene. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Increased due to the polar sulfonic acid groups. |

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations would be invaluable for understanding its behavior in solution and its interactions with other molecules or surfaces. These simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of dynamic processes.

A primary application of MD for this highly polar and water-soluble compound would be to simulate its hydration shell. The simulations could reveal the number of water molecules in the first and second solvation shells, the orientation of water molecules around the sulfonate groups, and the strength of the hydrogen bonds formed. Studies on the microhydration of naphthalene have demonstrated the mobility of water molecules on the aromatic surface, a phenomenon that would be significantly altered by the presence of the strongly interacting sulfonate groups.

MD simulations can also be used to explore the aggregation behavior of this compound molecules in solution. By simulating a system with multiple solute molecules, researchers could observe the formation of dimers or larger clusters and analyze the intermolecular forces driving this self-assembly, such as π-π stacking of the naphthalene rings and electrostatic interactions between the charged groups. Such insights are crucial for understanding properties like solubility and for applications in areas like dye chemistry, where aggregation affects color and performance.

Prediction of Spectroscopic Properties through Computational Models

Computational models, often integrated with quantum chemical calculations, can predict various spectroscopic properties, aiding in the identification and characterization of compounds. For this compound, these predictions would be a valuable complement to experimental spectroscopy.

Theoretical Infrared (IR) and Raman spectra can be calculated from the vibrational frequencies determined through DFT. Each peak in the calculated spectrum corresponds to a specific vibrational mode of the molecule, such as the S=O and C-S stretches of the sulfonate groups or the C-H bending and ring vibrations of the naphthalene core. Comparing these predicted spectra with experimental data helps to confirm the molecular structure.

Similarly, Ultraviolet-Visible (UV-Vis) spectra, which provide information about electronic transitions, can be predicted using Time-Dependent DFT (TD-DFT). These calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, likely π-π* transitions within the aromatic system, which would be modified by the auxochromic sulfonic acid groups.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed. These calculations provide a theoretical spectrum that can be used to assign the peaks in an experimental NMR spectrum, which is especially useful for complex structures where signals may overlap. For this compound, calculations would predict distinct chemical shifts for the non-equivalent protons and carbons on the naphthalene ring system.

Table 2: Computationally Predictable Spectroscopic Data (Note: This is a generalized table of properties that can be modeled. Specific values for this compound require dedicated computational studies.)

| Spectroscopic Technique | Predicted Parameters | Information Gained |

| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities | Identification of functional groups (e.g., -SO₃H, aromatic C-H). |

| UV-Visible Spectroscopy | Absorption wavelengths (λmax), oscillator strengths | Electronic structure, π-conjugated system properties. |

| ¹³C NMR Spectroscopy | Chemical shifts | Carbon skeleton and chemical environment of each carbon atom. |

| ¹H NMR Spectroscopy | Chemical shifts, coupling constants | Number and environment of protons, connectivity. |

Structure-Property Relationship Modeling and Predictive Analytics

Structure-Property Relationship (SPR) modeling, including Quantitative Structure-Property Relationship (QSPR) models, aims to find a mathematical relationship between the chemical structure of a compound and its physical, chemical, or biological properties. While specific QSPR models for this compound are not documented, the methodology could be applied to predict its properties based on a dataset of related sulfonated aromatic compounds.

To build a QSPR model, a set of molecular descriptors is first calculated for a series of molecules with known properties. These descriptors are numerical representations of the chemical structure, encoding information about topology, geometry, and electronic properties. For this compound, descriptors would include molecular weight, logP (a measure of lipophilicity, which would be very low for this compound), solvent-accessible surface area, and quantum chemical parameters like HOMO/LUMO energies.

Once the descriptors are calculated, statistical methods or machine learning algorithms are used to create a model that correlates these descriptors with a specific property of interest, such as solubility, boiling point, or a measure of environmental impact. Such a model, once validated, could then be used to predict the properties of this compound without the need for experimental measurement. This predictive capability is particularly useful for screening large numbers of compounds or for estimating properties that are difficult or expensive to measure. For instance, a QSPR model could be developed to predict the efficacy of various naphthalene sulfonic acids as dye intermediates.

Advanced Chemical Reactivity and Functionalization of Naphthalene 2,3,6 Trisulfonic Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Core

The reactivity of the naphthalene core in Naphthalene-2,3,6-trisulfonic acid is significantly influenced by the presence of three strongly electron-withdrawing and deactivating sulfonic acid (-SO₃H) groups. These groups reduce the electron density of the aromatic rings, making electrophilic aromatic substitution considerably more challenging than for naphthalene itself.

Electrophilic Aromatic Substitution: Electrophilic attack on the highly deactivated naphthalene nucleus requires forcing conditions. Nevertheless, reactions such as nitration can be achieved. For instance, isomer mixtures of naphthalenetrisulfonic acids can be nitrated using a mixture of nitric and sulfuric acids. google.comgoogle.com The nitration of naphthalene-1,3,6-trisulfonic acid, a structural isomer of the title compound, is an industrially significant process for producing 8-nitronaphthalene-1,3,6-trisulfonic acid, a precursor for valuable dye intermediates. google.comgoogleapis.com The reaction is typically conducted at temperatures between 30-40°C. google.com The strong deactivation is underscored by research showing that the reactivity of naphthalenesulfonic acids towards ozone, an electrophile, decreases significantly as the number of sulfonic acid groups increases. researchgate.net

Nucleophilic Aromatic Substitution: Aromatic rings are electron-rich and generally resistant to attack by nucleophiles. Nucleophilic aromatic substitution (SNAr) is rare and typically requires the presence of powerful electron-withdrawing groups, such as nitro groups, positioned ortho or para to a good leaving group (like a halide). wikipedia.orglibretexts.org The sulfonic acid group is not a leaving group under typical SNAr conditions. While it is a strong electron-withdrawing group, facilitating nucleophilic attack is not its primary reactive pathway on the aromatic ring itself. Instead, reactions involving the displacement of the entire sulfonic acid group (desulfonation) can occur, particularly at high temperatures in the presence of acid, which is a reversal of the sulfonation process. stackexchange.com

Modifications of Sulfonic Acid Groups (e.g., conversion to sulfonyl chlorides)

The sulfonic acid functional groups of this compound are the primary sites for chemical modification. A key transformation is the conversion of the sulfonic acids into more reactive sulfonyl chlorides (-SO₂Cl).

This conversion is typically achieved by treating the sulfonic acid or its sodium salt with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), chlorosulfonic acid (ClSO₃H), and phosphorus pentachloride (PCl₅). google.comgoogle.com For example, sodium naphthalene sulfonate can be reacted with thionyl chloride in a solvent like dichloromethane, often in the presence of a phase-transfer catalyst, to yield the corresponding sulfonyl chloride with high efficiency. google.com The general reaction is:

C₁₀H₅(SO₃H)₃ + 3 SOCl₂ → C₁₀H₅(SO₂Cl)₃ + 3 SO₂ + 3 HCl

The resulting naphthalenetrisulfonyl chloride is a highly reactive intermediate. The sulfonyl chloride groups are good leaving groups and are susceptible to nucleophilic attack, making them valuable precursors for the synthesis of a wide range of derivatives, including:

Sulfonamides: By reaction with primary or secondary amines.

Sulfonate esters: By reaction with alcohols or phenols.

The table below summarizes common reagents used for the conversion of aromatic sulfonic acids to sulfonyl chlorides.

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Often used with a catalytic amount of DMF or pyridine; can be run neat or in a solvent like CH₂Cl₂. | A common and effective reagent for laboratory and industrial scale. google.comgoogle.com |

| Chlorosulfonic Acid (ClSO₃H) | Used in excess as both reactant and solvent. | A very strong sulfonating and chlorinating agent. |

| Phosphorus Pentachloride (PCl₅) | Reaction is vigorous, often performed in an inert solvent. | Produces phosphoryl chloride (POCl₃) as a byproduct. |

| Phosgene or Triphosgene | Used with a catalyst, offers a milder alternative for some substrates. google.com | Requires careful handling due to the high toxicity of phosgene. |

Redox Chemistry and Electrochemical Behavior

The redox chemistry of this compound involves both the naphthalene core and the sulfonic acid groups, though reactions of the core are more common.

Reduction: The naphthalene ring system can be reduced under various conditions. However, the electrochemical reduction of related nitro-naphthalenesulfonic acids provides a more direct analogy for targeted redox transformations. For example, naphthalenesulfonic acids containing a nitro group can be electrochemically reduced to the corresponding aminonaphthalenesulfonic acids. google.com This process is highly relevant as these amino derivatives are crucial intermediates in the synthesis of azo dyes. wikipedia.org The reduction of a nitro group to an amine typically proceeds in an acidic medium on a cathode (e.g., lead), and it is a key step in producing compounds like 7-amino-1,3,6-naphthalenetrisulfonic acid. google.com

Oxidation: The naphthalene ring is susceptible to oxidation, which can lead to ring-opening. Treatment of naphthalenesulfonic acids with strong oxidizing agents like ozone results in the degradation of the aromatic system, ultimately forming highly oxidized organic acids and sulfate (B86663) ions. researchgate.net The rate of this oxidation reaction is observed to decrease as the number of electron-withdrawing sulfonic acid groups on the naphthalene ring increases, highlighting the stabilizing effect of these substituents against oxidative attack. researchgate.net

The electrochemical behavior of aminonaphthalene sulfonic acids, which can be formed from the reduction of nitrated precursors, has been studied on composite electrodes. These composites have shown electrocatalytic activity for the oxygen reduction reaction (ORR), indicating that the naphthalene sulfonic acid framework can participate in electron transfer processes. researchgate.net

Metal Complexation Chemistry and Coordination Compound Formation

The sulfonic acid groups (-SO₃H) and their corresponding sulfonate anions (-SO₃⁻) are effective ligands for metal ions, enabling this compound to participate in metal complexation and form coordination compounds.

The sulfonate group can coordinate to metal ions in several ways, most commonly as a monodentate ligand through one of its oxygen atoms. The high negative charge density of the three sulfonate groups makes the molecule a potent chelating or bridging ligand for a variety of metal cations. These interactions are fundamental to many of its applications. For example, the trisodium (B8492382) salt of the isomeric 1,3,6-naphthalenetrisulfonic acid is used as an anionic dopant in the polymerization of pyrrole, where it acts as a counter-ion for the cationic polymer backbone. sigmaaldrich.com

While specific crystal structures of this compound complexed with transition metals are not widely documented, the coordination chemistry of related naphthalene carboxylates and sulfonates provides significant insight. drugbank.commdpi.com Carboxylate ligands, which are structurally similar to sulfonates, can exhibit a variety of binding modes including monodentate, bidentate chelating, and various bridging modes. mdpi.com It is expected that naphthalenetrisulfonates would form stable complexes, particularly with hard metal ions that have a high affinity for oxygen donor ligands.

The table below lists potential coordination modes and examples of metal interactions with sulfonate-containing ligands.

| Metal Type | Potential Coordination Mode | Example Application/Interaction |

|---|---|---|

| Alkali Metals (e.g., Na⁺, K⁺) | Ionic interaction with sulfonate anions. | Forms stable, water-soluble salts like trisodium 1,3,6-naphthalenetrisulfonate. sigmaaldrich.com |

| Alkaline Earth Metals (e.g., Ca²⁺, Mg²⁺) | Ionic interaction, potential for bridging to form polymers or insoluble salts. | Acts as a scale inhibitor in water treatment by sequestering these ions. ontosight.ai |

| Transition Metals (e.g., Fe³⁺, Cu²⁺, Zn²⁺) | Coordinate covalent bonding (monodentate or chelating) via sulfonate oxygens. | Used in electrocoagulation for wastewater treatment where iron salts are formed. researchgate.net |

| Lanthanides (e.g., Eu³⁺, Gd³⁺) | Strong coordination, often with high coordination numbers. | Related naphthalene derivatives form complexes with interesting photophysical properties. mdpi.com |

Applications of Naphthalene 2,3,6 Trisulfonic Acid in Advanced Materials Science and Engineering

Role as a Building Block in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The rigid structure and multiple coordination sites of naphthalenesulfonic acids make them intriguing candidates as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These crystalline porous materials are renowned for their exceptionally high surface areas and tunable pore sizes. researchgate.netrroij.com

While direct use of Naphthalene-2,3,6-trisulfonic acid as a primary linker in widely-known MOFs is not extensively documented in the provided results, the foundational principles of MOF and COF design suggest its potential. The sulfonic acid groups can act as potent coordinating moieties for metal ions or as reactive sites for forming covalent bonds. For instance, derivatives of naphthalenedicarboxylic acid, which share the naphthalene (B1677914) core, have been successfully employed in the synthesis of highly porous aluminum-based MOFs. rroij.com The solvothermal reaction of 2,6-naphthalenedicarboxylic acid with aluminum nitrate (B79036) in N,N-dimethylformamide (DMF) yields a framework with significant porosity. rroij.com This indicates that the naphthalene backbone is a suitable component for creating robust porous structures.

The presence of three sulfonic acid groups in this compound offers the potential for creating frameworks with high connectivity and unique topologies. These highly charged linkers could lead to MOFs with strong affinities for polar molecules, making them promising for applications in gas separation and storage. The sulfonate groups can also serve as sites for post-synthetic modification, allowing for the introduction of additional functionalities within the pores.

Integration into Polymeric and Supramolecular Architectures

The incorporation of this compound into larger molecular assemblies, such as polymers and supramolecular structures, allows for the creation of materials with enhanced properties and functions.

Preparation of Sulfonated Polymers and Resins

Sulfonated polymers are a critical class of materials used in a variety of applications, including ion-exchange resins, proton-exchange membranes for fuel cells, and as polymer-supported catalysts. The introduction of sulfonic acid groups into a polymer backbone significantly alters its properties, most notably increasing its hydrophilicity and imparting ion-exchange capabilities. researchgate.net

This compound and its derivatives can be incorporated into polymer chains through various polymerization techniques. For example, condensation reactions involving the naphthalene core or the sulfonic acid groups can lead to the formation of sulfonated polyesters or polyamides. Post-sulfonation of existing polymers with reagents like sulfuric acid is a common method, and the principles of such electrophilic substitution reactions are well-established. researchgate.net

The resulting sulfonated polymers and resins exhibit properties that are directly related to the high density of sulfonic acid groups contributed by the this compound moiety. These materials can display high ion-exchange capacities and proton conductivities, making them suitable for applications in water treatment and energy conversion technologies.

Design of Self-Assembled Systems and Nanostructures

The principles of supramolecular chemistry, which involve the spontaneous association of molecules through non-covalent interactions, can be leveraged to construct well-defined nanostructures from this compound. The interplay of aromatic stacking interactions between the naphthalene cores and electrostatic interactions involving the sulfonate groups can drive the self-assembly process.

Dynamic formation of self-assembled systems from molecular components is a powerful strategy for creating sophisticated supramolecular architectures. frontiersin.org The use of reversible bonds, such as labile coordination bonds, is a common approach to building these organized structures. frontiersin.org While specific examples detailing the self-assembly of this compound were not found, the behavior of similar aromatic sulfonates suggests that it could form various aggregates, such as micelles, vesicles, or liquid crystals, in solution. These self-assembled systems can encapsulate guest molecules, act as nanoreactors, or serve as templates for the synthesis of nanomaterials.

Development of Functional Dyes, Optical Materials, and Pigment Intermediates

Naphthalenesulfonic acids are fundamental precursors in the synthesis of a vast array of dyes and pigments. The position of the sulfonic acid groups on the naphthalene ring influences the final color and properties of the dye. Naphthalene-2-sulfonic acid, a related compound, is a key intermediate in the production of dyes through nitration and subsequent reduction to form aminonaphthalenesulfonic acids. wikipedia.org Similarly, naphthalenedisulfonic and trisulfonic acids are important starting materials for creating complex dye molecules. google.com

The trisodium (B8492382) salt of Naphthalene-1,3,6-trisulfonic acid is utilized as an anionic chromophore, highlighting the role of these compounds in imparting color and facilitating electrophoretic separations. fishersci.se Furthermore, derivatives like 8-amino-1,3,6-naphthalenetrisulfonic acid are employed as fluorescent dyes for the sensitive detection and analysis of oligosaccharides. nih.gov This demonstrates the potential for this compound to be chemically modified to produce highly functional optical materials.

The inherent fluorescence of the naphthalene moiety, combined with the modulating effects of the sulfonate groups, can be exploited to design sensors and probes for various analytes. The sulfonate groups can enhance water solubility and provide specific binding sites for target molecules.

Application in Advanced Separation and Membrane Technologies

The high charge density and hydrophilicity conferred by the three sulfonate groups make this compound and its derivatives valuable components in materials for separation and membrane technologies.

The trisodium salt of 1,3,(6,7)-naphthalenetrisulfonic acid hydrate (B1144303) has been used as an anionic chromophore in capillary electrophoresis, a powerful analytical separation technique. sigmaaldrich.com This application relies on the compound's ability to migrate in an electric field, a property directly related to its charged sulfonate groups.

In membrane-based separations, incorporating this compound into a polymer matrix can enhance the membrane's performance. The sulfonic acid groups can increase the membrane's hydrophilicity, which can improve its resistance to fouling by proteins and other organic molecules. Furthermore, the fixed charges of the sulfonate groups can be used to create ion-exchange membranes for applications such as electrodialysis and Donnan dialysis, which are used for water desalination and the removal of specific ions from solution.

Catalysis and Photocatalysis

The sulfonic acid groups of this compound can function as Brønsted acid sites, making it a potential candidate for use as an acid catalyst. These acidic sites can catalyze a variety of organic reactions, such as esterification, hydrolysis, and condensation reactions. When incorporated into a solid support, such as a polymer or a porous framework, it can act as a heterogeneous catalyst, offering the advantages of easy separation and reusability.

In the field of photocatalysis, certain organic molecules can act as photosensitizers, absorbing light and initiating chemical reactions. While the direct photocatalytic activity of this compound is not detailed in the provided search results, related compounds have shown photocatalytic degradation potential. For instance, the degradation of the anionic dye Acid Red G can lead to the formation of 1-amino-naphthalene-2,3,6-triol, indicating the breakdown of a naphthalene-based structure under photocatalytic conditions. rsc.org This suggests that naphthalene derivatives can be part of photocatalytic systems, either as the target of degradation or potentially as a component of the catalyst itself.

The integration of this compound into photocatalytic materials, such as titanium dioxide or layered double hydroxides, could enhance their performance by improving dye adsorption or by participating in the charge transfer processes that drive the catalytic reactions.

Role in Heterogeneous Catalysis

A thorough review of scientific databases and chemical literature reveals a lack of specific research detailing the use of this compound as a primary catalyst or co-catalyst in heterogeneous catalytic processes. While other sulfonated aromatic compounds and different isomers of naphthalenetrisulfonic acid, such as the 1,3,6-isomer, have been investigated for roles in processes like electrodeposition, there is no direct evidence or published research to define a role for this compound in this field. Catalysis research in this area has more commonly focused on the catalytic degradation of naphthalene and its derivatives or their use in synthesizing other materials, rather than employing them as the catalyst itself.

Photocatalytic Degradation Sensitization

There is no significant body of research indicating that this compound functions as a sensitizer (B1316253) in photocatalytic degradation processes. Scientific studies on the photocatalysis of naphthalene compounds primarily focus on their degradation as environmental pollutants. For instance, research has been conducted on the photocatalytic breakdown of various naphthalene sulfonates using semiconductor materials like titanium dioxide (TiO2). These studies treat the naphthalene derivatives as the target substrate to be degraded, not as a sensitizing agent to assist in the degradation of other substances. The role of related compounds as photosensitizers is documented in other contexts, but this application has not been specifically attributed to this compound.

Sensor Technologies and Chemosensors

The application of this compound in the development of sensor technologies or as a primary component in chemosensors is not described in current scientific literature. However, the broader class of naphthalene-based compounds, particularly those with specific functional groups, has shown significant promise in this area.

For example, derivatives such as 8-Aminonaphthalene-1,3,6-trisulfonic acid (ANTS) are widely used as fluorescent probes and dyes for labeling and analyzing carbohydrates in biological systems. nih.govsigmaaldrich.com Similarly, other naphthalene derivatives have been synthesized to act as selective fluorescent chemosensors for detecting metal ions like lead (Pb²⁺). nih.gov These applications rely on the specific fluorescent properties conferred by the naphthalene core when modified with suitable functional groups. While these examples establish the potential of the naphthalene scaffold for sensor applications, there are no specific studies demonstrating the use of this compound for this purpose.

Analytical Methodologies for Naphthalene 2,3,6 Trisulfonic Acid

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone for the separation and analysis of complex mixtures. For ionic and highly polar compounds like naphthalene (B1677914) sulfonic acids, High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are particularly effective.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. Reversed-phase HPLC (RP-HPLC) is often employed for the analysis of naphthalene sulfonic acids. In this method, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

While specific studies on Naphthalene-2,3,6-trisulfonic acid are not extensively detailed, methods developed for structurally similar compounds, such as other naphthalene mono-, di-, and trisulfonic acids, provide a strong basis for its analysis. For instance, a method for the simultaneous determination of Koch acid (1-amino-naphthalene-3,6,8-trisulfonic acid) and H-acid has been developed using RP-HPLC. researchgate.net This indicates that HPLC is a suitable technique for analyzing trisulfonated naphthalene derivatives. The separation of compounds like 2-Naphthalenesulfonic acid and 1,5-Naphthalenedisulfonic acid has been achieved using specialized columns and mobile phases, demonstrating the versatility of HPLC for this class of compounds. sielc.com

For the analysis of naphthalene and its derivatives, such as 1-naphthol (B170400) and 2-naphthol, which are potential precursors or degradation products, HPLC combined with solid-phase extraction (SPE) has been utilized for sensitive detection in various matrices. nih.gov The use of a C18 guard column and a Synergi Hydro-RP analytical column with an aqueous acetonitrile (B52724) mobile phase is a common setup. nih.gov Detection is often performed using a UV detector, with specific wavelengths chosen based on the absorbance characteristics of the analyte. sielc.com

| Parameter | Condition for Related Naphthalene Sulfonic Acids Analysis | Reference |

|---|---|---|

| Column | Neosphere C18 (150 x 4.6 mm i.d., 3.5 µm) | researchgate.net |

| Mobile Phase | Methanol: 0.05M acetate (B1210297) buffer (pH 3.5) | researchgate.net |

| Detection | UV at 270 nm | sielc.com |

| Flow Rate | 1.0 mL/min | researchgate.net |

Ion Chromatography (IC) is a subset of HPLC that is specifically designed for the separation of ionic species. Given that this compound is a highly charged anionic compound, IC is an inherently suitable technique for its analysis. IC systems utilize stationary phases with ion-exchange functionalities. For anions, a stationary phase with fixed positive charges (anion-exchange resin) is used.

The separation mechanism in IC is based on the competitive interaction of the analyte ions and eluent ions with the ion-exchange sites on the stationary phase. The choice of eluent is critical for achieving good separation. Interestingly, naphthalene trisulfonic acid (NTS) itself has been used as a component of the eluent in IC for the separation of other common anions. koreascience.kr This demonstrates its strong interaction with anion-exchange columns, a property that can be exploited for its own analysis by selecting an appropriate competing ion in the mobile phase.

Modern IC systems can be coupled with various detectors, with suppressed conductivity detection being the most common for ionic analytes. thermofisher.com This method provides high sensitivity and is applicable to a wide range of ions. For complex matrices, IC can be coupled with mass spectrometry (IC-MS) for highly selective and sensitive detection. hosmed.fi

| Parameter | General IC Conditions for Anion Analysis | Reference |

|---|---|---|

| Column | Low-capacity silica-based anion-exchange column (e.g., TSK guardgel QAE-SW) | koreascience.kr |

| Eluent Example | 0.20 mM Naphthalene trisulfonic acid (NTS) in water, potentially with organic modifiers like acetonitrile | koreascience.kr |

| Detection | Indirect UV-Photometric Detection or Suppressed Conductivity | koreascience.krthermofisher.com |

| System Components | Eluent source, pump, injector, guard and analytical columns, suppressor (for conductivity detection), detector | thermofisher.com |

Spectrophotometric and Fluorometric Quantification Methods

Spectrophotometric and fluorometric methods are optical techniques used for the quantitative analysis of substances. These methods are based on the interaction of the analyte with electromagnetic radiation (absorption for spectrophotometry and emission for fluorometry).

Spectrophotometric titration has been used for the analysis of mixtures of naphthalene sulfonates. researchgate.net This method relies on the formation of neutral outer-sphere complexes between the naphthalene sulfonate ions and metal ions, such as barium, in a water/acetone solution. The formation of these complexes leads to changes in the UV-Vis absorption spectrum, which can be monitored to determine the concentration of the analyte. researchgate.net The choice of solvent and pH are critical parameters in this method. researchgate.net

Fluorometric methods, which measure the fluorescence of a sample, generally offer higher sensitivity and specificity compared to spectrophotometry. mdpi.comsemanticscholar.org While this compound itself may have native fluorescence, derivatization or the use of fluorescent probes can enhance detection. For related compounds like naphthalene and naphthols, HPLC with fluorescence detection provides a highly sensitive analytical method. nih.gov

| Parameter | Conditions for Spectrophotometric Titration of Naphthalene Sulfonates | Reference |

|---|---|---|

| Technique | Spectrophotometric titration | researchgate.net |

| Titrant | 1 × 10⁻² M Barium chloride | researchgate.net |

| Indicator | Thymolphthalein complexone | researchgate.net |

| Solvent | Water/acetone solutions | researchgate.net |

| Instrumentation | Single-beam spectrophotometer | researchgate.net |

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive and often low-cost approach to the analysis of electroactive compounds. These techniques measure changes in electrical properties such as current or potential. For naphthalene derivatives, electrochemical methods have been developed for their detection.

For example, electrochemical impedance spectroscopy (EIS) has been used to investigate amino-substituted naphthalene compounds. nih.gov This technique measures the opposition of a circuit to an alternating current as a function of frequency. The interaction of the naphthalene derivatives with a modified electrode surface, such as one with immobilized DNA, causes a change in the charge transfer resistance, which can be correlated to the concentration of the analyte. nih.gov

Another electrochemical technique, cyclic voltammetry (CV), has been utilized in the development of a biosensor for the detection of naphthalene in water. researchgate.net This method involves scanning the potential of an electrode and measuring the resulting current. The oxidation-reduction response of the analyte at the electrode surface provides both qualitative and quantitative information. While these examples are not specific to this compound, they highlight the potential for developing electrochemical sensors for its detection, likely based on the electrochemical activity of the naphthalene ring system.

| Parameter | Electrochemical Detection of Related Naphthalene Compounds | Reference |

|---|---|---|

| Technique | Electrochemical Impedance Spectroscopy (EIS), Differential Pulse Voltammetry (DPV) | nih.gov |

| Sensor Principle | Interaction with hairpin DNA immobilized on gold electrodes | nih.gov |

| Measured Parameter | Change in charge transfer resistance (ΔRct) | nih.gov |

| Potential Application | Detection of aromatic amine pollutants in water samples | nih.gov |

Environmental Behavior and Advanced Remediation Strategies Abiotic Focus

Abiotic Transformation Pathways

The transformation of Naphthalene-2,3,6-trisulfonic acid in the environment, independent of biological activity, occurs through several chemical and physical processes. These pathways are crucial in determining the compound's persistence, fate, and potential for natural attenuation.

Photolytic Degradation: The degradation of naphthalenesulfonic acids can be influenced by light. The process often involves the generation of electron/hole pairs on semiconductor surfaces, like titanium dioxide (TiO2), which can react with water and oxygen to form highly reactive radical species that attack the pollutant. unito.it Studies on related naphthalenesulfonic compounds have shown that the degradation rate is often inversely proportional to the degree of sulfonation, highlighting the significant role of the molecule's ability to adsorb onto photocatalytic particles. unito.it For some pollutants, the presence of natural sensitizers, such as bio-waste derived humic-like substances, can increase photodegradation efficiency by up to 70%. researchgate.net

Hydrolytic Degradation: Naphthalenesulfonic acids can undergo hydrolysis, a reaction with water that can lead to the removal of sulfonic acid groups. This process is highly dependent on temperature and acid concentration. For instance, unstable isomers like α-naphthalenesulfonic acid can be hydrolyzed at temperatures of 140-150°C, reverting to naphthalene (B1677914) and sulfuric acid. chemicalbook.com Similarly, heating naphthalenesulfonic acids with dilute aqueous acid can cause them to revert to naphthalene. wikipedia.org The stability of these compounds to hydrolysis is a key factor in both their environmental persistence and in industrial processes designed to separate different isomers. google.comacs.orgacs.org

This compound, like other naphthalenesulfonic acids, exhibits a degree of thermal stability that is dependent on environmental conditions such as temperature, pH, and salt concentration. wgtn.ac.nz Studies on various isomers show that at temperatures above 300°C in hydrothermal solutions, all naphthalenesulfonates tend to become unstable. wgtn.ac.nz Their decomposition leads to the formation of the parent molecule, naphthalene, as well as isomers of naphthol. wgtn.ac.nz In geothermal conditions, temperature is the primary factor controlling stability above 300°C, whereas solution pH is more influential between 100 and 250°C. wgtn.ac.nz The presence of dissolved salts has been observed to slow down the rate of decomposition. wgtn.ac.nz The thermal decomposition of the basic naphthalene structure has been studied, with apparent activation energies for the formation of gaseous products like hydrogen and methane (B114726) being determined. rsc.org

Ozonation is an effective chemical oxidation process for degrading naphthalenesulfonic acids. The degradation can occur through two main pathways: a direct reaction with molecular ozone and an indirect reaction mediated by highly reactive hydroxyl radicals (HO•), which are formed from ozone decomposition. rsc.orgwwdmag.com The dominance of each pathway is strongly influenced by pH. At acidic pH (e.g., pH 3), direct ozone reactions are more significant, whereas at alkaline pH (e.g., pH 9), the indirect pathway via hydroxyl radicals accounts for the majority of the oxidation. nih.govresearchgate.net

The reactivity of naphthalenesulfonic acids towards ozone decreases as the number of sulfonic groups on the aromatic ring increases. rsc.org Consequently, naphthalene-1,3,6-trisulfonic acid shows a lower reaction rate compared to its mono- and di-sulfonated counterparts. rsc.org The degradation kinetics for various naphthalenesulfonic acids have been found to follow pseudo-first-order kinetics. nih.gov The direct reaction is understood to proceed via a 1,3-dipolar cycloaddition of ozone to the double bonds of the naphthalene rings. rsc.orgresearchgate.net

The process can be enhanced by using a catalyst, such as activated carbon. The basicity of the activated carbon is primarily responsible for its catalytic activity, promoting the decomposition of ozone into hydroxyl radicals and thereby increasing the degradation rate of the sulfonic acid. researchgate.net

Ozonation breaks down the naphthalene ring structure, leading to the formation of smaller, more oxidized organic acids. Common by-products identified from the ozonation of related naphthalenesulfonic acids include C4 compounds like maleic and fumaric acids, which are further oxidized to C2 (oxalic acid) and C1 (formic acid) compounds. nih.gov Ultimately, complete mineralization can lead to carbon dioxide, water, and sulfate (B86663) ions. rsc.orgmdpi.com

Table 1: Kinetic Data for Ozonation of Naphthalenesulfonic Acids This table presents data for related naphthalenesulfonic acid compounds to illustrate general kinetic principles.

| Compound | Reaction Type | pH | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Reference |

|---|---|---|---|---|

| 1-Naphthalenesulfonic acid (1NS) | Direct Reaction | - | ~252 | nih.gov |

| 1,5-Naphthalenedisulfonic acid (1,5NDS) | Direct Reaction | - | ~41 | nih.gov |

| K-Acid (2-naphthylamine 3,6,8-trisulphonic acid) | Direct Reaction | 3 | 20 - 76 | researchgate.net |

| Naphthalene-1,3,6-trisulfonic acid | Radical Reaction | - | ~10⁹ | rsc.org |

Adsorption and Sorption Dynamics in Environmental Systems

The mobility and fate of this compound in soil and water are significantly influenced by its adsorption and sorption characteristics. Due to the presence of multiple sulfonic acid groups, the compound is highly water-soluble. researchgate.net

Studies on the parent compound, naphthalene, show that its adsorption in soil is influenced by factors like soil texture, organic matter content, and the presence of minerals like clay. researchgate.net Clay minerals, with their large surface area, can bind hydrophobic compounds, although soil organic matter is often the dominant sorbent. researchgate.netscirp.org The sorption of naphthalene and other polycyclic aromatic hydrocarbons to soil humic acids is often a nonlinear process, supporting a dual-mode sorption model where the compound partitions into both flexible and condensed regions of the organic matter. nih.gov

Advanced Oxidation Processes (AOPs) for Degradation and Mineralization

Advanced Oxidation Processes (AOPs) are a class of water treatment methods that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (HO•), to oxidize and mineralize persistent organic pollutants. researchgate.net These processes are particularly effective for degrading recalcitrant compounds like naphthalenesulfonic acids that are resistant to other forms of treatment. nih.gov

The Fenton process is a widely used AOP that generates hydroxyl radicals through the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) as a catalyst, typically under acidic conditions (around pH 3). jocpr.comjuniperpublishers.com The fundamental reaction is:

Fe²⁺ + H₂O₂ → Fe³⁺ + HO• + OH⁻

The efficiency of the Fenton process is dependent on several factors, including pH, the concentration of the iron catalyst, and the dosage of hydrogen peroxide. jocpr.comjuniperpublishers.com

Fe³⁺ + H₂O → Fe(OH)²⁺ + H⁺ Fe(OH)²⁺ + hν → Fe²⁺ + HO•

Studies on commercially important naphthalenesulfonates, such as H-acid, demonstrate the effectiveness of the photo-Fenton-like process. Treatment under optimized conditions (e.g., pH 5.0, specific concentrations of Fe³⁺ and H₂O₂) can achieve significant removal of Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC), indicating mineralization of the parent compound. wgtn.ac.nz Importantly, these studies have also shown that the process does not lead to the formation of toxic intermediate products. wgtn.ac.nz The degradation of 2-naphthalenesulfonic acid by the homogeneous Fenton process has achieved up to 96% COD removal under optimal conditions of pH 3, a specific H₂O₂/FeSO₄ ratio, and reaction time. jocpr.com The degradation pathway involves the thorough breakdown of the parent molecule into smaller, less harmful substances. jocpr.comresearchgate.net

Ozonation and UV-Driven Oxidation

Advanced oxidation processes (AOPs) are crucial for the degradation of recalcitrant organic pollutants like this compound, which are resistant to conventional water treatment methods. Ozonation and UV-driven oxidation, in particular, utilize highly reactive species, primarily hydroxyl radicals (•OH), to break down these complex molecules.

UV-driven oxidation processes, such as the UV/H₂O₂ system, are another effective means of degrading persistent organic pollutants. The photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) radiation generates highly reactive hydroxyl radicals, which are non-selective and can rapidly oxidize a wide range of organic compounds. The degradation of naphthalenesulfonic acids by UV photolysis alone is generally inefficient. However, the presence of H₂O₂ significantly enhances the degradation process. nih.govuniupo.it The mechanism involves the continuous generation of hydroxyl radicals, which attack the naphthalene ring, leading to its cleavage and subsequent degradation into smaller organic acids and eventually mineralization. Studies on the degradation of 1,5-naphthalenedisulfonic acid (a related compound) using UV/H₂O₂ have shown that this process can effectively reduce the concentration of the parent compound and lead to the formation of more biodegradable intermediates. nih.govuniupo.it

Table 1: Research Findings on the Ozonation and UV-Driven Oxidation of Naphthalenesulfonic Acids

| Compound | Treatment Process | Key Findings | Reference |

|---|---|---|---|

| Naphthalenesulfonic Acids (general) | Ozonation | Reactivity with ozone decreases as the number of sulfonic acid groups increases. Trisulfonated naphthalenes are the least reactive. | nih.gov |

| 11 Naphthalenesulfonic Acids | Ozonation | Effective removal of Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) was observed. A good biodegradability was achieved with an average ozone consumption of 3.0 mg/L for an initial TOC of 100 mg/L. | nih.gov |

| 1,5-Naphthalenedisulfonic Acid | UV/H₂O₂ | Degradation by UV photolysis was efficient only in the presence of H₂O₂. The process leads to the formation of more biodegradable and non-toxic species. | nih.govuniupo.it |

| 1,5-Naphthalenedisulfonic Acid | Microwave/H₂O₂ | Degradation of over 70% was achieved after 20 minutes of irradiation with a [H₂O₂]:[NDS] ratio of 10. Acidic conditions were more favorable. | nih.gov |

Heterogeneous Photocatalysis

Heterogeneous photocatalysis is an advanced oxidation process that utilizes a semiconductor photocatalyst, most commonly titanium dioxide (TiO₂), to generate reactive oxygen species (ROS) upon irradiation with light of suitable energy. This technology has shown great promise for the degradation of a wide variety of organic pollutants, including naphthalenesulfonic acids.

The fundamental mechanism of heterogeneous photocatalysis involves the excitation of the semiconductor catalyst by photons with energy equal to or greater than its band gap energy. This creates electron-hole pairs (e⁻/h⁺). The photogenerated holes are powerful oxidizing agents and can directly oxidize adsorbed organic molecules. More importantly, they can react with water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). The electrons, in turn, can reduce adsorbed oxygen molecules to form superoxide (B77818) radicals (•O₂⁻), which can further lead to the formation of other reactive oxygen species. These ROS then attack the this compound molecules adsorbed on the catalyst surface, leading to their degradation.

The efficiency of the photocatalytic degradation of naphthalenesulfonic acids can be influenced by several factors, including the type and morphology of the photocatalyst, the pH of the solution, the concentration of the pollutant, and the presence of other substances in the water matrix. For instance, the crystalline form of TiO₂, with anatase generally being more photoactive than rutile, can affect the degradation rate. The pH of the solution can influence the surface charge of the photocatalyst and the speciation of the target compound, thereby affecting the adsorption and subsequent degradation.

While specific studies on the heterogeneous photocatalysis of this compound are limited, research on the photocatalytic degradation of naphthalene and its derivatives provides valuable insights. For example, studies have shown that TiO₂ can effectively catalyze the degradation of naphthalene, leading to the formation of intermediates such as naphthols, quinones, and eventually, complete mineralization to CO₂ and water. frontiersin.org To enhance the efficiency of photocatalysis, particularly under visible light which constitutes a larger portion of the solar spectrum, modifications of the TiO₂ catalyst have been explored. Doping TiO₂ with non-metals like nitrogen and sulfur has been shown to narrow the band gap, allowing for the absorption of visible light and enhanced photocatalytic activity. nih.gov Furthermore, creating composites of TiO₂ with other materials, such as graphene or magnetic nanoparticles like Fe₃O₄, can improve the separation of photogenerated electron-hole pairs, increase the surface area for adsorption, and facilitate catalyst recovery. frontiersin.orgresearchgate.netfrontiersin.org

Table 2: Research Findings on the Heterogeneous Photocatalysis of Naphthalene and its Derivatives

| Compound | Photocatalyst | Key Findings | Reference |

|---|---|---|---|

| Naphthenic Acids | TiO₂-Graphene (P25-GR) | Removal efficiency of over 90% was achieved, which was significantly higher than with pure P25 TiO₂ (<80%). | researchgate.net |

| 1-Naphthol (B170400) | N,S-doped TiO₂/Silica Sulfuric Acid | Achieved 92.12% removal efficiency of a 25 mg/L solution in 50 minutes under visible light at pH 5. | nih.gov |

| Naproxen (B1676952) | TiO₂ single nanotubes | Under simulated sunlight, 94% degradation of naproxen was achieved within 1 hour. | frontiersin.orgfrontiersin.org |

| Naproxen | TiO₂ single nanotubes@Fe₃O₄ NPs | Under blue light illumination, a 92% reduction in the initial concentration of naproxen was observed within 3 hours. | frontiersin.org |

Emerging Research Frontiers and Interdisciplinary Prospects

Synergistic Applications with Nanomaterials and Hybrid Systems

The amphiphilic nature of naphthalenetrisulfonic acids makes them excellent candidates for interfacial applications, particularly in the realm of nanomaterials. Research on related isomers demonstrates their utility as additives and dispersants. For instance, a salt of 2,3-dihydroxynaphthalene-6-sulfonic acid has been effectively used as a dispersant for nanoparticles in liquid media. google.com This suggests that Naphthalene-2,3,6-trisulfonic acid could also function as a stabilizer for nanoparticle suspensions, preventing agglomeration and enabling their use in advanced composites, catalysts, and electronic inks.

In the field of materials science, Naphthalene-1,3,6-trisulfonic acid (NTS) has been investigated as an additive in the electrodeposition of metals. Studies show that its presence during the electrodeposition of nickel from a sulfamate (B1201201) bath leads to a refinement of the metal's grain size and an increase in the hardness of the resulting layer. nmfrc.org Similarly, naphthalenesulfonate (NPTS) derivatives have been shown to influence the morphology of tin electrodeposited on gold electrodes. iaea.org These findings highlight the potential of this compound to act as a surface-modifying agent, enabling the fabrication of metal nanostructures and thin films with tailored properties for use in microelectronics and catalysis.

| Isomer/Derivative | Application | Observed Effect | Potential for this compound |

|---|---|---|---|

| Naphthalene-1,3,6-trisulfonic acid (NTS) | Additive in Nickel Electrodeposition | Refines grain size and enhances hardness of the nickel layer. nmfrc.org | Control of microstructure and mechanical properties in electroplated films. |

| Naphthalenesulfonate (NPTS) | Additive in Tin Electrodeposition | Inhibits bulk deposition and alters surface morphology. iaea.org | Modifier for creating specific patterns and structures in metal deposition. |

| 2,3-Dihydroxynaphthalene-6-sulfonic acid salt | Nanoparticle Dispersant | Creates stable dispersions of nanoparticles in liquids. google.com | Stabilizer for advanced nanomaterial-based formulations. |

Novel Derivatization and Functionalization Strategies for Enhanced Properties

The chemical modification of the naphthalenetrisulfonic acid structure is a promising strategy for creating new molecules with enhanced functionalities. Derivatization often involves introducing functional groups, such as amino (-NH₂) or hydroxyl (-OH) groups, to the naphthalene (B1677914) ring.

A prominent example is 8-amino-1,3,6-naphthalene trisulfonic acid (ANTS), a derivative used extensively in life sciences as a fluorescent tag for the sensitive analysis of oligosaccharides and glycans by electrophoresis and chromatography. nih.gov The amino group provides a reactive handle for covalent attachment to target biomolecules, while the trisulfonated naphthalene moiety imparts high water solubility and strong fluorescence.

Similarly, the synthesis of compounds like 2-Naphthylamine-3,6,8-trisulfonic acid and 2-Naphthol-3,6,8-trisulfonic acid demonstrates that amination and hydroxylation are viable pathways for functionalizing the core structure. biosynth.comnih.gov These strategies could be applied to this compound to generate a new library of compounds. Such derivatives could serve as:

Novel Fluorescent Probes: For biological imaging or chemical sensing.

Monomers for Specialty Polymers: Creating materials with tailored optical, thermal, or mechanical properties.

Building Blocks for Supramolecular Assemblies: Designing complex, self-organizing molecular systems.

| Functional Group | Example Derivative | Application | Potential Enhancement for this compound |

|---|---|---|---|

| Amino (-NH₂) | 8-amino-1,3,6-naphthalene trisulfonic acid (ANTS) | Fluorescent labeling of biomolecules. nih.gov | Creation of new bio-probes and reactive intermediates. |

| Hydroxyl (-OH) | 2-Naphthol-3,6,8-trisulfonic acid | Intermediate for dyes and other specialty chemicals. nih.gov | Development of new colorants, indicators, or polymer precursors. |

Sustainable Synthesis and Circular Economy Approaches for Production

The conventional synthesis of naphthalenesulfonic acids involves the reaction of naphthalene with concentrated sulfuric acid or oleum (B3057394) at elevated temperatures. home.bloggoogle.comgoogle.com This process is energy-intensive and generates significant acidic waste streams. Advancing green chemistry principles in the production of this compound is a critical research frontier.

Emerging sustainable approaches focus on improving efficiency and incorporating circular economy concepts:

Recycling of Acid Streams: Processes are being developed for the isolation of naphthalenesulfonic acid compounds that include the inherent recycling of all acidic streams generated during synthesis and washing. google.com The use of regenerated sulfuric acid has also been noted as a viable strategy. google.com

Alternative Sulfonating Agents: The use of gaseous sulfur trioxide diluted with an inert gas is being explored as an alternative to liquid sulfuric acid. google.com This method may offer better control over the reaction and a different waste profile.

Achieving the specific 2,3,6-isomer requires precise kinetic and thermodynamic control of the sulfonation reaction, as temperature and reaction time heavily influence the position of the sulfonate groups. home.blogwikipedia.org Applying sustainable and circular methods to this highly specific synthesis presents a significant but important challenge for future industrial production.

Integration into Smart Materials and Responsive Systems